

A Techno-Economic Showdown: The Lyocell Process vs. Viscose Production

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylmorpholine N-oxide

Cat. No.: B15561941

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The textile industry is undergoing a significant shift towards sustainability, with a growing demand for environmentally responsible manufacturing processes. This guide provides a detailed techno-economic comparison of the Lyocell process, featuring N-Methylmorpholine N-oxide (NMMO) recycling, and the conventional Viscose process for producing regenerated cellulose fibers. This analysis is intended for researchers, scientists, and drug development professionals interested in the technical and economic viability of sustainable technologies.

Process Overview: A Tale of Two Fibers

The Lyocell and Viscose processes both begin with cellulosic raw materials, typically wood pulp, but diverge significantly in their chemical and mechanical processing. The Lyocell process is a closed-loop system that utilizes a non-toxic and recyclable solvent, NMMO, to directly dissolve the wood pulp.^[1] In contrast, the Viscose process involves a more complex chemical derivatization of cellulose using hazardous chemicals like carbon disulfide and sodium hydroxide, which are not fully recovered in the process.^[1]

The key to the Lyocell process's sustainability and economic feasibility lies in the highly efficient recycling of the NMMO solvent, with recovery rates reported to be above 99.5%.^[2] This closed-loop system minimizes chemical waste and reduces the environmental impact compared to the Viscose process.^[1]

Quantitative Comparison: Performance Metrics

The following tables summarize the key performance indicators for the Lyocell and Viscose processes, based on available experimental and life cycle assessment data.

Parameter	Lyocell Process	Viscose Process	Source(s)
Solvent Recovery Rate	>99.5% (up to 99.8%)	Not applicable (solvent is consumed in the reaction)	[2][3]
Energy Consumption (per ton of fiber)	~21 GJ (Gigajoules)	~106 GJ (Gigajoules)	[4]
Water Consumption (per ton of fiber)	~100 m ³	65 - 3000 m ³ (Varies significantly with technology)	[5][6]
Production Cost (per ton of fiber)	Higher than Viscose	\$1500 - \$2500	[3][7]
Key Chemicals	N-Methylmorpholine N-oxide (NMMO), Water	Sodium Hydroxide, Carbon Disulfide, Sulfuric Acid	[1]

Environmental Impact Assessment: A Life Cycle Perspective

A comparative life cycle assessment (LCA) reveals significant differences in the environmental footprint of the two processes. While the Lyocell process has a higher global warming potential (GWP) primarily due to its energy consumption, the Viscose process exhibits a significantly higher ecotoxicity potential due to the release of sulfur compounds and other toxic chemicals. [8]

Impact Category	Lyocell Process	Viscose Process	Key Contributor	Source(s)
Global Warming Potential (GWP)	Higher	Lower	Electricity and steam consumption (Lyocell)	[8]
Ecotoxicity Potential	Lower	Higher	Zinc and other chemical discharges (Viscose)	[8]
Acidification Potential	Lower	Higher	Sulfur emissions (Viscose)	[8]

Experimental Protocols

Determination of NMMO Concentration using Fourier Transform Infrared (FTIR) Spectroscopy

This protocol outlines a method for quantifying the concentration of NMMO in aqueous solutions, a critical step in monitoring the efficiency of the NMMO recycling loop in the Lyocell process.

1. Objective: To determine the concentration of N-Methylmorpholine N-oxide (NMMO) in aqueous samples using FTIR spectroscopy.
2. Principle: The concentration of NMMO can be determined by measuring the absorbance of its characteristic vibrational bands in the infrared spectrum. The peak height or area of a specific NMMO peak is proportional to its concentration, following the Beer-Lambert law. A key peak for NMMO analysis is often observed around 1116 cm^{-1} , corresponding to the C-N tertiary amine bond.[9][10]
3. Materials and Equipment:
 - Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

- Aqueous samples containing unknown concentrations of NMMO
- NMMO stock solution of known concentration (e.g., 50 wt%)
- Deionized water
- Volumetric flasks and pipettes for preparing standards
- Computer with FTIR software for data acquisition and analysis

4. Procedure:

- Preparation of Calibration Standards:
 - Prepare a series of NMMO standards of known concentrations by accurately diluting the NMMO stock solution with deionized water. A typical range for calibration could be from 0.1 wt% to 50 wt%.
- Instrument Setup:
 - Turn on the FTIR spectrometer and allow it to warm up for the manufacturer's recommended time to ensure stability.
 - Set the data acquisition parameters. Typical settings might include a resolution of 4 cm^{-1} , 32 scans per spectrum, and a spectral range of $4000\text{-}650\text{ cm}^{-1}$.
- Background Spectrum:
 - Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
 - Collect a background spectrum with the clean, dry ATR crystal. This will be subtracted from the sample spectra to remove interference from the instrument and ambient atmosphere.
- Sample Measurement:

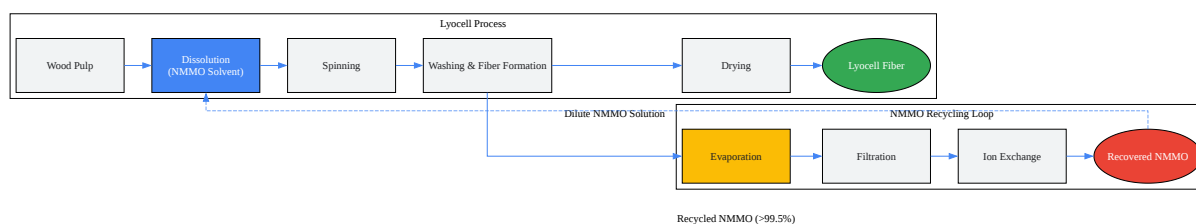
- Place a small drop of the first calibration standard onto the ATR crystal, ensuring it completely covers the crystal surface.
- Collect the FTIR spectrum of the standard.
- Clean the ATR crystal thoroughly between each sample measurement.
- Repeat the measurement for all calibration standards and the unknown samples.
- Data Analysis:
 - Identify the characteristic NMMO peak in the collected spectra (e.g., around 1116 cm^{-1}).
 - Measure the absorbance (peak height or area) of this peak for each standard.
 - Create a calibration curve by plotting the absorbance values against the corresponding NMMO concentrations.
 - Perform a linear regression on the calibration data to obtain the equation of the line ($y = mx + c$), where y is the absorbance and x is the concentration.
 - Measure the absorbance of the characteristic NMMO peak in the spectra of the unknown samples.
 - Use the calibration equation to calculate the NMMO concentration in the unknown samples.

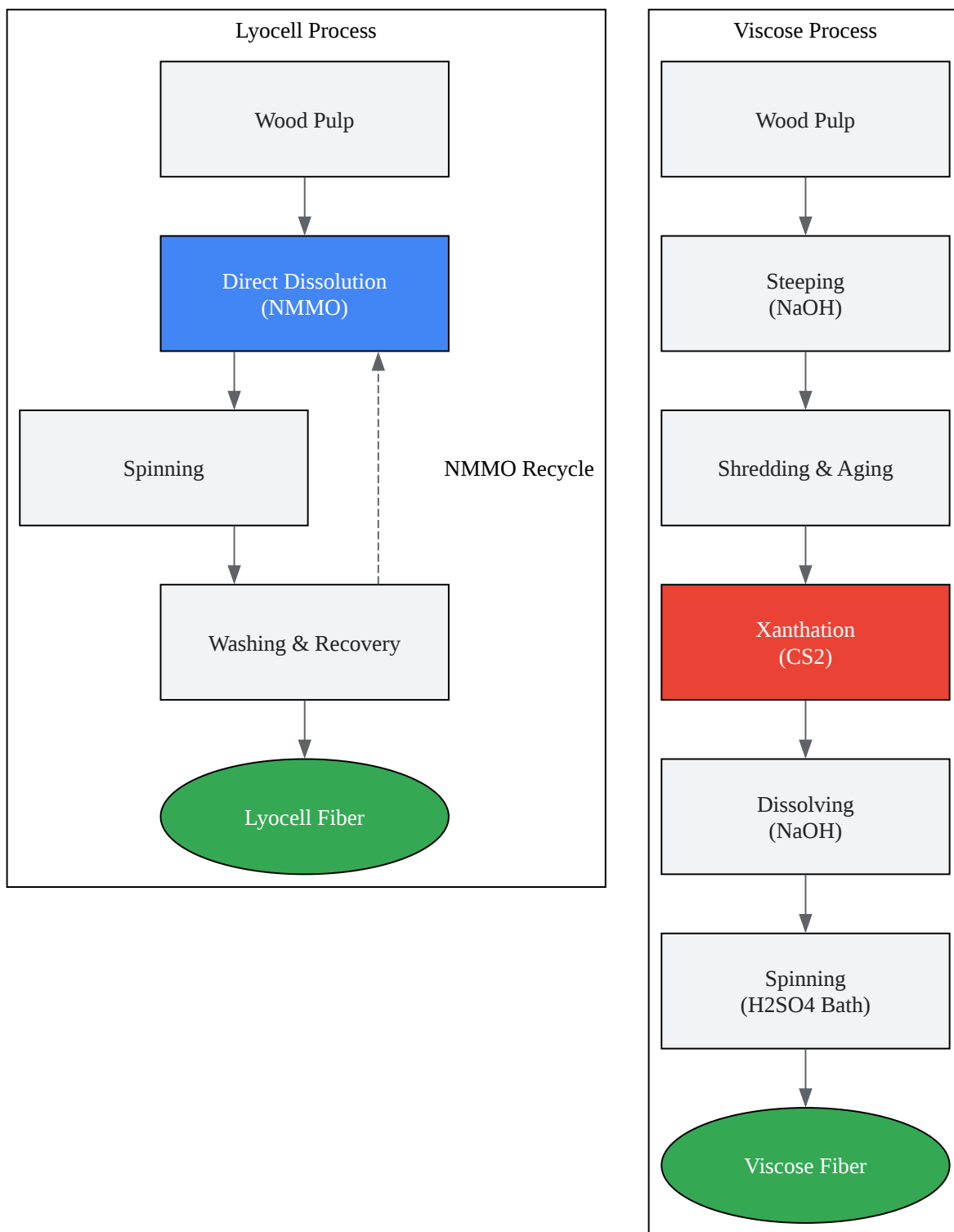
5. Safety Precautions:

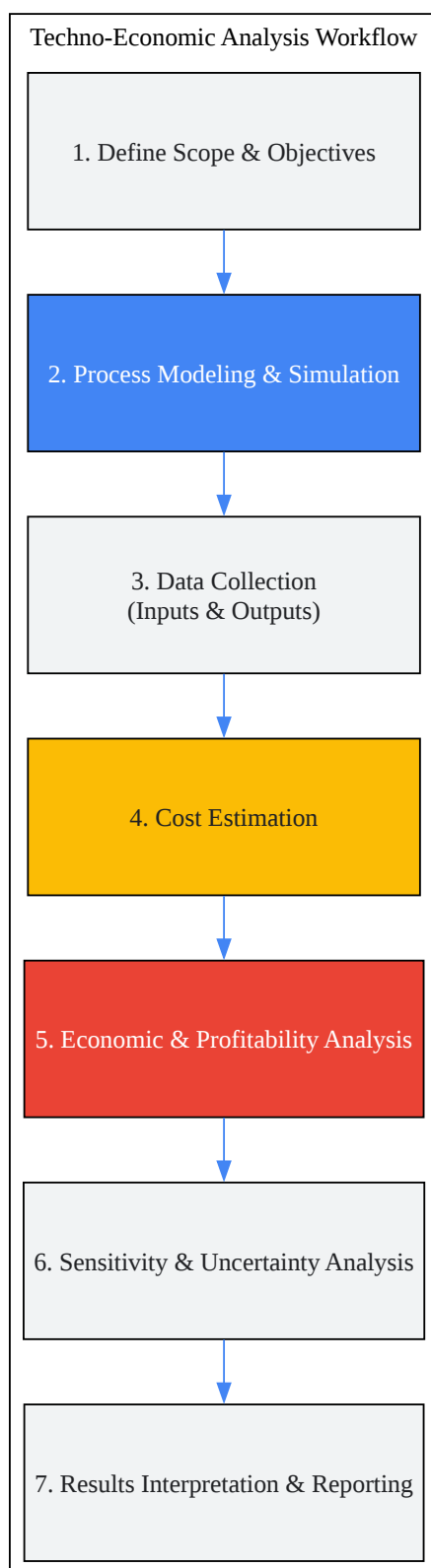
- Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling NMMO solutions.
- Work in a well-ventilated area.

Visualizations

Process Flow Diagrams







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- To cite this document: BenchChem. [A Techno-Economic Showdown: The Lyocell Process vs. Viscose Production]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15561941#techno-economic-analysis-of-the-lyocell-process-with-nmmo-recycling\]](https://www.benchchem.com/product/b15561941#techno-economic-analysis-of-the-lyocell-process-with-nmmo-recycling)

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